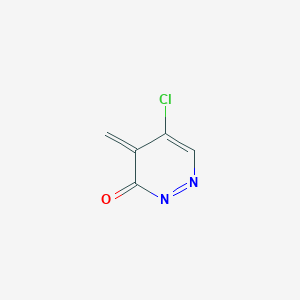![molecular formula C18H20N4O2 B15133054 N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B15133054.png)
N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolidine ring, a phenyl group, and a methoxyphenyl group, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide typically involves the condensation of 2-methoxybenzaldehyde with 5-phenylpyrazolidine-3-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-4-prop-2-enoxybenzamide
- N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
Uniqueness
N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a pyrazolidine ring and methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C18H20N4O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-24-17-10-6-5-9-14(17)12-19-22-18(23)16-11-15(20-21-16)13-7-3-2-4-8-13/h2-10,12,15-16,20-21H,11H2,1H3,(H,22,23)/b19-12+ |
InChIキー |
CYKHEXOESCIPTB-XDHOZWIPSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2CC(NN2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=CC=C1C=NNC(=O)C2CC(NN2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



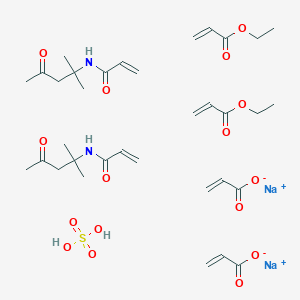
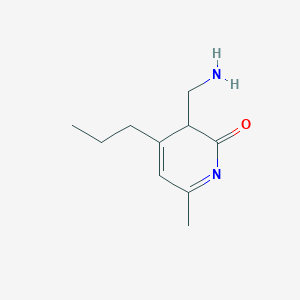
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,3-diazinan-5-yl]-N-butyl-2-chloroacetamide](/img/structure/B15132981.png)

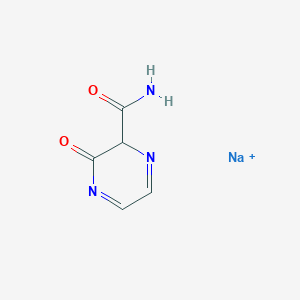
![6-ethyl-2-pyrrolidin-1-yl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15132994.png)
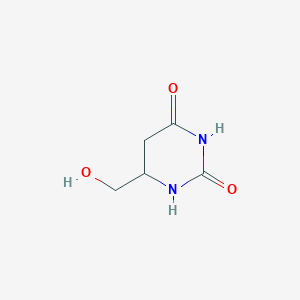

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B15133005.png)

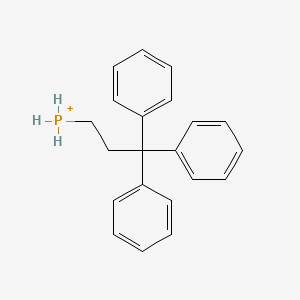
![N-(4-ethylphenyl)-2-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B15133027.png)
